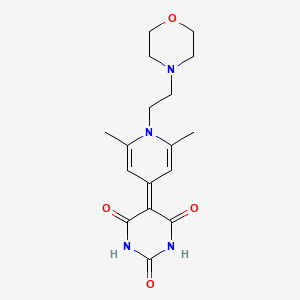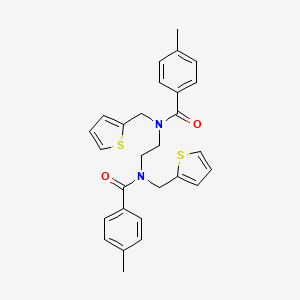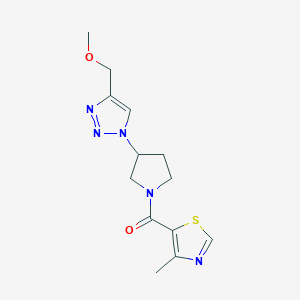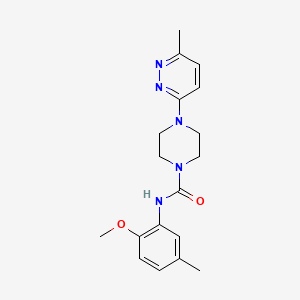![molecular formula C17H21NO3S B2696198 2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097908-78-4](/img/structure/B2696198.png)
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide” is a complex organic molecule. It contains a benzyl group, a thiophene ring, and an acetamide group. These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be soluble in organic solvents but insoluble in water .Applications De Recherche Scientifique
New Salt and Pharmaceutical Applications
The compound has been involved in the development of new salts and solvates that have potential applications in pharmaceutical compositions. A study highlights the use of similar compounds in therapeutic settings, demonstrating the importance of these chemical entities in drug formulation and development (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related compounds includes exploring the 1,3-dipolar addition of acetylenedicarboxylic esters to yield various esters with potential medicinal properties. These studies provide insights into the synthesis routes and chemical behaviors of complex molecules (U. Stauss, H. Härter, M. Neuenschwander, O. Schindler, 1972).
Chemical Structure and Properties
The interaction of similar acetamide compounds with other chemical agents leading to the formation of silaheterocyclic benzoxazasiloles illustrates the diverse chemical properties and potential applications of these molecules in materials science and chemical engineering (N. Lazareva, A. Y. Nikonov, N. Chipanina, L. Oznobikhina, I. Sterkhova, A. Albanov, 2017).
Anticonvulsant Properties
Studies have also focused on the structural analysis of acetamide derivatives, revealing their potential as anticonvulsant agents. This underscores the significance of detailed molecular design in developing therapeutic agents (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).
Antimalarial Drug Synthesis
The compound has been identified as an intermediate in the synthesis of antimalarial drugs, highlighting its role in the development of treatments for infectious diseases. This application emphasizes the importance of such molecules in the synthesis of life-saving medications (Deepali B Magadum, G. Yadav, 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to have antimicrobial activity . They may target key functional proteins in bacterial cell division .
Mode of Action
The compound might interact with its targets, leading to the inhibition of the bacterial cell division .
Biochemical Pathways
The compound might affect the normal functioning of the bacterial cell division process, leading to the death of the bacteria .
Result of Action
The compound’s action might result in the death of the bacteria, thereby exerting its antimicrobial effect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,9-15-7-8-22-12-15)13-18-16(19)11-21-10-14-5-3-2-4-6-14/h2-8,12,20H,9-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUABTRXRRIVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)

![N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2696121.png)
![2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid](/img/structure/B2696122.png)



![2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B2696128.png)
![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)

![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)